(3S)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
(3S)-2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound belonging to the isoquinoline alkaloid family. This compound features a tetrahydroisoquinoline core with an acetyl group at the 2-position and a carboxylic acid group at the 3-position. It is known for its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with isoquinoline or its derivatives as starting materials.
Reduction: The isoquinoline core is reduced to form the tetrahydroisoquinoline structure. This can be achieved using hydrogenation techniques with catalysts such as palladium on carbon (Pd/C) under high pressure and temperature.
Carboxylation: The carboxylic acid group at the 3-position is introduced through carboxylation reactions, often using reagents like carbon monoxide and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the tetrahydroisoquinoline core to its corresponding quinoline derivative.
Reduction: Reduction reactions can further reduce the compound, potentially leading to the formation of dihydroisoquinoline derivatives.
Substitution: Substitution reactions at various positions on the isoquinoline ring can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and nitric acid.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Halogenated isoquinolines and other substituted derivatives.
Scientific Research Applications
(3S)-2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which (3S)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Isoquinoline: The parent compound without the tetrahydro modification.
Tetrahydroisoquinoline: The core structure without the acetyl and carboxylic acid groups.
Acetylcholine: A neurotransmitter with a similar acetyl group.
Uniqueness: (3S)-2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific structural features, which confer distinct biological and chemical properties compared to its similar compounds. Its combination of acetyl and carboxylic acid groups, along with the tetrahydroisoquinoline core, makes it particularly valuable in research and potential therapeutic applications.
Properties
CAS No. |
1087243-37-5 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(3S)-2-acetyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-8(14)13-7-10-5-3-2-4-9(10)6-11(13)12(15)16/h2-5,11H,6-7H2,1H3,(H,15,16)/t11-/m0/s1 |
InChI Key |
CNBQGXOEOOVTPA-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O |
Canonical SMILES |
CC(=O)N1CC2=CC=CC=C2CC1C(=O)O |
Purity |
94 |
Origin of Product |
United States |
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